molecular formula C10H16N4 B8302060 5-Amino-4-cyano-[1-(1-ethylpropyl)]-3-methylpyrazole

5-Amino-4-cyano-[1-(1-ethylpropyl)]-3-methylpyrazole

Cat. No.: B8302060
M. Wt: 192.26 g/mol
InChI Key: ADBBPPJYWVBVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-4-cyano-[1-(1-ethylpropyl)]-3-methylpyrazole is a useful research compound. Its molecular formula is C10H16N4 and its molecular weight is 192.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

5-amino-3-methyl-1-pentan-3-ylpyrazole-4-carbonitrile

InChI

InChI=1S/C10H16N4/c1-4-8(5-2)14-10(12)9(6-11)7(3)13-14/h8H,4-5,12H2,1-3H3

InChI Key

ADBBPPJYWVBVQD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1C(=C(C(=N1)C)C#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

11.9 g of 3-pentylhydrazine hydrochloride (Part A), 11.7 g of 1-ethoxyethylidine malononitrile and 26.0 g of triethylamine were dissolved in 100 mL of methanol and refluxed for a period of 20 h. The solvent was stripped in vacuo and partitioned the residue with 100 mL each of water and ethyl acetate and extracted the aqueous layer with 2*50 mL of ethyl acetate. The combined organic extracts were washed with brine, dried and stripped in vacuo to afford 16.8 g of brown oil. The oil was purified by flash column chromatography (1:100 MeOH/dichloromethane eluent) to afford 11.7 g (71%) of desired pyrazole derivative as a white crystalline solid (mp. 117-118° C.). Anal. calcd. for C10H16N4: C, 62.47; H, 8.40; N, 29.14. Found: C, 62.17; H, 8.39; N, 29.18.
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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